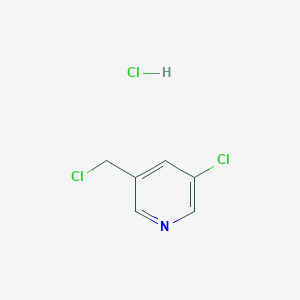

3-Chloro-5-(chloromethyl)pyridine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFIOMUSOAXIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736670 | |

| Record name | 3-Chloro-5-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847610-86-0 | |

| Record name | 3-Chloro-5-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-(chloromethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-5-(chloromethyl)pyridine hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

3-Chloro-5-(chloromethyl)pyridine hydrochloride, identified by the CAS Number 847610-86-0 , is a halogenated pyridine derivative that serves as a highly reactive and versatile intermediate in synthetic organic chemistry.[1] Its structure, featuring a pyridine ring substituted with two reactive chlorine atoms—one on the aromatic ring and one in the methyl group—makes it a valuable synthon for the construction of complex molecular architectures. The hydrochloride salt form enhances the compound's stability and handling properties, rendering it suitable for a variety of laboratory and industrial applications.

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, key applications in medicinal chemistry, and essential safety and handling protocols. The insights provided herein are intended to empower researchers and drug development professionals to effectively and safely utilize this important chemical building block in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safe handling. Below is a summary of the key properties of this compound.

| Property | Value | Source/Comment |

| CAS Number | 847610-86-0 | [1] |

| Molecular Formula | C₆H₆Cl₃N | [1] |

| Molecular Weight | 198.47 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred from related compounds. |

| Melting Point | Not available | Data for the specific CAS number is not readily available. |

| Solubility | Soluble in water | Inferred from the hydrochloride salt nature.[2] |

| Storage | Store at 2-8°C under an inert atmosphere | Recommended for stability. |

Synthesis of this compound

The proposed synthetic pathway can be broken down into three key stages:

-

Oxidation of the methyl group to a carboxylic acid.

-

Reduction of the carboxylic acid to a hydroxymethyl group.

-

Chlorination of the hydroxymethyl group to the desired chloromethyl functionality, followed by hydrochloride salt formation.

Proposed Synthetic Workflow

References

- 1. CAS 847610-86-0 | 3H32-5-N0 | MDL MFCD16037340 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. 3-(Chloromethyl)pyridine Hydrochloride | 6959-48-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 4. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

3-Chloro-5-(chloromethyl)pyridine hydrochloride molecular formula and weight

An In-Depth Technical Guide to 3-Chloro-5-(chloromethyl)pyridine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive chloromethyl group and a chloro-substituted pyridine ring, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, outlines a logical synthetic pathway, discusses its chemical reactivity, and presents a practical experimental protocol for its application in N-alkylation reactions. The content herein is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel bioactive compounds.

Core Molecular Profile

This compound is the hydrochloride salt of 3-chloro-5-(chloromethyl)pyridine. The addition of hydrochloric acid protonates the pyridine nitrogen, enhancing the compound's stability and modifying its solubility profile. The primary driver of its synthetic utility is the chloromethyl group, which acts as a potent electrophile for introducing the 3-chloro-pyridin-5-ylmethyl moiety into target structures.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆Cl₃N | [1][2] |

| Molecular Weight | 198.48 g/mol | [1][2] |

| CAS Number | 847610-86-0 | [1][3] |

| IUPAC Name | 3-chloro-5-(chloromethyl)pyridine;hydrochloride | [1] |

| Synonyms | Pyridine, 3-chloro-5-(chloromethyl)-, hydrochloride (1:1) | [1] |

| Free Base CAS | 847737-51-3 | [4] |

| Free Base Formula | C₆H₅Cl₂N | [4][5] |

| Free Base Mol. Weight | 162.01 g/mol | [5] |

| SMILES | ClCC1=CN=CC(Cl)=C1 | [4] |

Synthesis and Mechanism

The synthesis of this compound typically originates from a precursor such as 3-chloro-5-methylpyridine. The key transformation is the chlorination of the methyl group at the 5-position.

Plausible Synthetic Route: Radical Chlorination

A common and effective method for the chlorination of a methyl group attached to an aromatic ring is free radical halogenation. This process involves the initiation, propagation, and termination of a radical chain reaction.

-

Initiation: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to form free radicals.

-

Propagation: A chlorine source, typically N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), is used. The initiator radical abstracts a hydrogen atom from the methyl group of 3-chloro-5-methylpyridine, forming a resonance-stabilized benzylic-type radical. This radical then reacts with the chlorine source to form the chloromethyl product and a new radical, which continues the chain reaction.

-

Termination: The reaction concludes when radicals combine to form non-radical species.

The choice of a radical pathway is crucial because it selectively targets the activated C-H bonds of the methyl group over the more inert C-H bonds on the pyridine ring. The subsequent treatment with HCl gas or an HCl solution in an anhydrous solvent yields the final hydrochloride salt.

References

- 1. CAS#:847610-86-0 | 3-chloro-5-(chloromethyl)pyridine,hydrochloride | Chemsrc [chemsrc.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | CAS 847610-86-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 847737-51-3|3-Chloro-5-(chloromethyl)pyridine|BLD Pharm [bldpharm.com]

- 5. 3-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 14640207 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure Elucidation of 3-Chloro-5-(chloromethyl)pyridine Hydrochloride: A Multi-Technique, Self-Validating Approach

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive framework for the definitive structure elucidation of 3-chloro-5-(chloromethyl)pyridine hydrochloride, a key heterocyclic building block in modern drug discovery. The narrative moves beyond a simple recitation of analytical techniques, focusing instead on the strategic integration of data to create a self-validating system. Each experimental choice is rationalized, and each piece of data is used to confirm or challenge the proposed structure, mirroring the rigorous process required in pharmaceutical development. Pyridine derivatives are foundational in medicinal chemistry, known to impart a wide range of biological activities, from anticancer to antiviral effects[1][2]. Therefore, unambiguous characterization of this intermediate is paramount to ensuring the integrity of downstream synthesis and the safety and efficacy of final active pharmaceutical ingredients (APIs).

Foundational Analysis: Physical Properties and Elemental Composition

Before engaging advanced spectroscopic methods, a foundational analysis establishes the compound's basic identity and purity. This initial data provides the fundamental constraints that all subsequent spectroscopic interpretations must satisfy.

Key Physical and Chemical Properties

A summary of the essential properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 847610-86-0 | [3] |

| Molecular Formula | C₆H₆Cl₃N | [4] |

| Molecular Weight | 198.48 g/mol | [4] |

| Appearance | White to pale brown solid | [5] |

| IUPAC Name | 3-chloro-5-(chloromethyl)pyridine;hydrochloride | [6] |

Experimental Protocol: Elemental Analysis

Combustion analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen.

-

Accurately weigh 2-3 mg of the dried sample into a tin capsule.

-

Analyze using a calibrated CHN elemental analyzer.

-

The theoretical percentages are calculated from the molecular formula C₆H₆Cl₃N.

-

Validation Check: The experimentally determined percentages must align with the theoretical values within an acceptable error margin (typically ±0.4%).

-

Theoretical Percentages: C: 36.30%, H: 3.05%, N: 7.06%, Cl: 53.59%

-

Trustworthiness: A significant deviation from these values would indicate the presence of impurities (e.g., residual solvent, starting materials) or an incorrect molecular formula, immediately halting the elucidation process pending further purification and investigation.

Unveiling the Molecular Blueprint: Spectroscopic & Spectrometric Analyses

With the elemental composition confirmed, a suite of spectroscopic techniques is deployed to map the molecular connectivity and confirm the overall structure. The workflow is designed so that each technique provides complementary information, building a cohesive and validated structural picture.

Caption: Integrated workflow for structure elucidation.

2.1. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry serves as the first spectroscopic checkpoint, providing the molecular weight of the parent compound and a characteristic isotopic pattern that acts as a structural fingerprint.

-

Expertise & Causality: For this molecule, Electrospray Ionization (ESI) in positive ion mode is the preferred method. The pyridine nitrogen is basic and readily accepts a proton, forming a stable [M+H]⁺ ion corresponding to the free base, C₆H₅Cl₂N. We expect to observe the molecular ion for the free base, not the full hydrochloride salt. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will generate a distinctive isotopic cluster.

Expected Fragmentation and Isotopic Pattern: The primary observed ion should be for the protonated free base [C₆H₅Cl₂N + H]⁺.

-

[M+H]⁺ (²x³⁵Cl): m/z ≈ 162.98

-

[M+H]⁺ (¹x³⁵Cl, ¹x³⁷Cl): m/z ≈ 164.98

-

[M+H]⁺ (²x³⁷Cl): m/z ≈ 166.98

The expected intensity ratio for a species with two chlorine atoms is approximately 9:6:1. A key fragmentation pathway would be the loss of a chlorine radical from the chloromethyl group, a benzylic-like position, leading to a stable cation.

Experimental Protocol: ESI-MS

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

-

Infuse the solution directly into the ESI source.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Validation Check: The observed m/z of the most abundant peak in the molecular ion cluster must match the calculated exact mass of the [M+H]⁺ ion. The isotopic pattern must match the theoretical distribution for a dichlorinated compound[6].

2.2. Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy provides rapid confirmation of key functional groups. It is particularly useful for identifying the pyridine ring and the presence of the hydrochloride salt.

-

Expertise & Causality: The protonation of the pyridine nitrogen by HCl leads to the formation of an N⁺-H bond, which gives rise to a very broad and characteristic absorption in the 2500-3000 cm⁻¹ region. This often overlaps with C-H stretching frequencies. Aromatic C=C and C=N stretching vibrations within the pyridine ring are also expected.

Experimental Protocol: ATR-IR

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Validation Check: The presence of the key stretches listed in the table below confirms the major structural components. The absence of strong, sharp peaks around 3300-3500 cm⁻¹ confirms the absence of significant water or alcohol impurities.

Summary of Expected IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety |

| ~3000-2500 | N⁺-H stretch (broad) | Pyridinium ion |

| ~3100-3000 | C-H stretch (aromatic) | Pyridine ring |

| ~2950-2850 | C-H stretch (aliphatic) | -CH₂Cl group |

| ~1600-1450 | C=C, C=N stretches | Pyridine ring |

| ~800-700 | C-Cl stretch | -CH₂Cl, Ar-Cl |

This data is consistent with general spectra for pyridine hydrochlorides[7].

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful technique for elucidating the precise connectivity of the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra are required for a full assignment.

-

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as it readily dissolves the hydrochloride salt and its residual solvent peak does not interfere with key sample signals. Due to the electron-withdrawing effects of the nitrogen atom and the chlorine substituents, all aromatic protons are expected to be significantly downfield. Protonation of the ring nitrogen further deshields the ring protons, shifting them even further downfield compared to the free base[8].

Caption: Structure and numbering for NMR assignments.

Experimental Protocol: ¹H and ¹³C NMR

-

Dissolve ~15-20 mg of the sample in ~0.7 mL of DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum, referencing the residual DMSO peak to δ 2.50 ppm.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum, referencing the DMSO-d₆ septet to δ 39.52 ppm.

-

(Optional but Recommended) Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC (to link protons to their attached carbons) for unambiguous assignment.

¹H NMR - Expected Data and Interpretation

| Proton | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |

| H2 | Doublet (d) | ~9.0 | Adjacent to N⁺ and deshielded by Cl at C3. |

| H6 | Doublet (d) | ~8.9 | Adjacent to N⁺. |

| H4 | Triplet (t) or dd | ~8.6 | Coupled to H2 and H6 (meta-coupling). |

| H7 (-CH₂Cl) | Singlet (s) | ~5.1 | Aliphatic protons adjacent to an aromatic ring and a chlorine atom. |

| N⁺-H | Broad Singlet | >14 (often not observed) | Highly deshielded, rapidly exchanging proton. |

Note: The exact chemical shifts are predictions based on data for similar compounds like 3-(chloromethyl)pyridine hydrochloride[9]. The multiplicity for H4 might appear as a triplet due to similar meta-coupling constants (⁴JHH) to H2 and H6.

¹³C NMR - Expected Data and Interpretation

| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |

| C2 | ~148 | Adjacent to N⁺, deshielded. |

| C6 | ~146 | Adjacent to N⁺, deshielded. |

| C4 | ~142 | Deshielded by N⁺. |

| C3 | ~132 | Carbon bearing a chlorine atom. |

| C5 | ~130 | Carbon bearing the -CH₂Cl group. |

| C7 (-CH₂Cl) | ~43 | Aliphatic carbon attached to chlorine. |

Validation Check: The number of signals in both ¹H and ¹³C spectra must match the number of unique protons and carbons in the proposed structure. The splitting patterns in the ¹H spectrum must be consistent with the connectivity.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS, IR, and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state[10].

Experimental Protocol: X-ray Crystallography

-

Grow suitable single crystals of the compound, typically by slow evaporation from a solvent system like ethanol/ether.

-

Mount a crystal on a goniometer.

-

Collect diffraction data using a diffractometer with MoKα or CuKα radiation.

-

Solve and refine the structure using specialized software (e.g., SHELXTL).

-

Validation Check: The resulting 3D model will show the precise spatial arrangement of all atoms, confirming connectivity, bond lengths, and bond angles. It will also definitively locate the chloride counter-ion relative to the protonated pyridine ring.

Conclusion: A Unified and Validated Structural Assignment

The structural elucidation of this compound is achieved not by a single measurement, but by the logical and systematic integration of multiple analytical techniques. Elemental analysis and mass spectrometry confirm the molecular formula and weight. IR spectroscopy identifies the key functional moieties, particularly the pyridinium salt. Finally, NMR spectroscopy provides the detailed map of the carbon-hydrogen framework, defining the precise isomer and connectivity. Each step serves as a validation gate for the next, culminating in a structural assignment of the highest confidence, ready for application in a regulated drug development environment.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS 847610-86-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. CAS#:847610-86-0 | 3-chloro-5-(chloromethyl)pyridine,hydrochloride | Chemsrc [chemsrc.com]

- 5. 3-(Chloromethyl)pyridine hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. PubChemLite - this compound (C6H5Cl2N) [pubchemlite.lcsb.uni.lu]

- 7. Pyridine hydrochloride [webbook.nist.gov]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR spectrum [chemicalbook.com]

- 10. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Solubility of 3-Chloro-5-(chloromethyl)pyridine Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Chloro-5-(chloromethyl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from reaction kinetics to formulation and bioavailability—this document moves beyond a simple recitation of data. Instead, it offers a detailed exposition of the principles and methodologies required for rigorous solubility assessment. We provide field-proven, step-by-step protocols for determining both thermodynamic and kinetic solubility, enabling researchers to generate reliable and reproducible data. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to characterizing this important compound.

Introduction: The Critical Role of Solubility

This compound is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its solubility profile across a range of organic solvents is a fundamental physicochemical property that dictates its handling, reaction efficiency, purification, and ultimately, its suitability for various stages of drug development. A thorough understanding of its solubility is not merely an academic exercise; it is a cornerstone of process optimization, formulation development, and ensuring consistent product quality.

Low solubility can lead to challenges in achieving desired reaction concentrations, while excessively high solubility might complicate precipitation and crystallization steps. Therefore, a quantitative understanding of this compound's solubility in relevant organic solvents is essential for robust and scalable synthetic processes.

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is crucial for interpreting its solubility behavior. As a hydrochloride salt, it is expected to have a degree of polarity that will significantly influence its interaction with solvents of varying polarities.

| Property | Value | Source |

| Molecular Formula | C₆H₇Cl₂N · HCl | PubChem[1] |

| Molecular Weight | 164.03 g/mol | PubChem[1] |

| Appearance | Yellow or tannish-yellow solid | PubChem[1] |

| Melting Point | 137-143 °C | Sigma-Aldrich |

| Water Solubility | ≥ 100 mg/mL at 20°C | PubChem[1] |

Note: Quantitative solubility data in a broad range of organic solvents is not extensively available in public literature, necessitating experimental determination.

Kinetic vs. Thermodynamic Solubility: A Conceptual Framework

When discussing solubility, it is imperative to distinguish between two key concepts: kinetic and thermodynamic solubility.[2][3]

-

Thermodynamic Solubility (or Equilibrium Solubility) is the true measure of a compound's solubility. It represents the concentration of the solute in a saturated solution when the system has reached equilibrium with an excess of undissolved solid. This is the "gold standard" measurement, often determined by the shake-flask method, which allows sufficient time for the dissolution and precipitation processes to reach a steady state.[3][4]

-

Kinetic Solubility is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate out of a supersaturated solution. This is often a higher-throughput assessment used in early-stage drug discovery.[2][5] The compound is typically dissolved in a strong organic solvent like DMSO and then diluted into the aqueous or organic solvent of interest. Precipitation is then monitored over a shorter time frame. While useful for rapid screening, kinetic solubility can often overestimate the true thermodynamic solubility.[4]

For the purpose of process chemistry and formulation development, thermodynamic solubility provides the most reliable and relevant data.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the most widely accepted technique for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[4]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. After equilibration, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Experimental Workflow

References

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-5-(chloromethyl)pyridine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the critical stability and storage considerations for 3-Chloro-5-(chloromethyl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals who handle this compound. By elucidating the chemical liabilities of the molecule and outlining rigorous protocols for its storage and stability assessment, this guide aims to ensure the integrity and purity of this compound throughout its lifecycle in a research and development setting.

Introduction: Chemical Identity and Significance

This compound is a disubstituted pyridine derivative. The pyridine ring is a common motif in a vast array of pharmaceutical agents, and the chloro and chloromethyl substituents provide reactive handles for the synthesis of more complex molecules. The hydrochloride salt form is often utilized to improve the solubility and handling properties of the parent compound.

A clear understanding of the stability of this intermediate is paramount, as degradation can lead to the formation of impurities that may be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| Synonyms | Not Widely Available | |

| CAS Number | 847610-86-0 | [1] |

| Molecular Formula | C₆H₆Cl₃N | [1] |

| Molecular Weight | 198.48 g/mol | |

| Appearance | Solid (Form may vary) | |

| Hygroscopicity | Expected to be hygroscopic | [2][3] |

Chemical Stability Profile and Potential Degradation Pathways

The chemical structure of this compound contains several features that are susceptible to degradation under various conditions. The primary routes of degradation are anticipated to be hydrolysis and potential photodegradation.

Hydrolytic Degradation

The most significant stability concern for this compound is the hydrolysis of the chloromethyl group. This is a common degradation pathway for chloromethyl-substituted aromatic compounds, particularly in the presence of moisture.[4] The electron-withdrawing nature of the pyridine ring can make the benzylic carbon of the chloromethyl group more susceptible to nucleophilic attack by water.

The proposed primary hydrolytic degradation pathway is as follows:

Caption: Proposed primary hydrolytic degradation pathway.

This reaction leads to the formation of 3-Chloro-5-(hydroxymethyl)pyridine hydrochloride, a significant impurity. The rate of this hydrolysis is expected to be influenced by:

-

Moisture/Humidity: Higher relative humidity will accelerate degradation. The hygroscopic nature of hydrochloride salts can exacerbate this by attracting and retaining water molecules.[5][6]

-

Temperature: Increased temperature will increase the rate of the hydrolysis reaction.

-

pH: In solution, the pH can significantly impact the hydrolysis rate.

Photodegradation

Chlorinated pyridines can be susceptible to photodegradation upon exposure to UV light. The energy from the light can induce cleavage of the carbon-chlorine bonds or promote other reactions within the pyridine ring, such as hydroxylation or ring-opening.[2][7][8][9] While solid-state photodegradation is generally slower than in solution, it is a critical factor to consider for long-term storage.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur, leading to a complex mixture of degradation products. The specific decomposition profile would need to be determined experimentally through techniques such as thermogravimetric analysis (TGA).

Recommended Storage and Handling Conditions

Based on the chemical stability profile, the following storage and handling conditions are recommended to maintain the purity and integrity of this compound.

Table 2: Recommended Storage and Handling Protocols

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool environment, refrigerated (2-8 °C) is recommended for long-term storage. | To minimize the rate of potential hydrolytic and thermal degradation.[2] |

| Humidity | Store in a dry environment, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). | To protect against hygroscopicity and subsequent hydrolysis of the chloromethyl group.[2][3][10] |

| Light | Protect from light by using amber vials or storing in a dark location. | To prevent potential photodegradation of the chlorinated pyridine ring. |

| Container | Use well-sealed, airtight containers made of non-reactive materials (e.g., glass). | To prevent moisture ingress and potential interaction with the container material. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | The compound is expected to be an irritant and potentially harmful. |

Experimental Protocol: Solid-State Stability Study

To experimentally determine the shelf-life and confirm the optimal storage conditions, a comprehensive solid-state stability study should be conducted. The following protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[7][11][12]

Objective

To evaluate the stability of this compound in the solid state under various temperature and humidity conditions over time.

Materials and Equipment

-

This compound (multiple batches if available)

-

Stability chambers with controlled temperature and humidity

-

Amber glass vials with airtight seals

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Desiccator

Experimental Workflow

Caption: Workflow for a solid-state stability study.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh a sufficient amount of this compound into pre-labeled amber glass vials.

-

Ensure each vial contains enough material for at least two analyses.

-

Securely seal the vials.

-

-

Initial Analysis (Time Zero):

-

Perform a complete analysis on a representative sample of the starting material.

-

Appearance: Record the physical appearance (e.g., color, crystallinity).

-

Purity Assay: Determine the initial purity using a validated stability-indicating HPLC method.

-

Water Content: Measure the initial water content (e.g., by Karl Fischer titration).

-

-

Storage Conditions:

-

Place the prepared vials into stability chambers set to the following ICH conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Include a set of samples stored at a control condition (e.g., 5 °C in a desiccator).

-

-

Time Points for Analysis:

-

For accelerated studies, typical time points are 0, 1, 3, and 6 months.

-

For long-term studies, typical time points are 0, 3, 6, 9, 12, 18, and 24 months.[11]

-

-

Sample Analysis at Each Time Point:

-

At each designated time point, remove one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Perform the following analyses:

-

Appearance: Note any changes in physical appearance.

-

Purity Assay and Impurity Profile: Analyze by the stability-indicating HPLC method to quantify the parent compound and any degradation products.

-

-

Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and can separate the degradation products from the parent compound.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[13][14] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This is a starting point, and the method must be fully developed and validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure the quality of subsequent synthetic intermediates and final APIs. The primary degradation pathway is anticipated to be the hydrolysis of the chloromethyl group, which is exacerbated by the hygroscopic nature of the hydrochloride salt. Adherence to stringent storage conditions—cool, dry, and protected from light—is essential. A well-designed solid-state stability study, utilizing a validated stability-indicating HPLC method, is necessary to experimentally determine the re-test period and confirm appropriate storage conditions for this vital pharmaceutical building block.

References

- 1. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]

- 8. humiditycontrol.com [humiditycontrol.com]

- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 10. 2-(Chloromethyl)pyridine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 11. ema.europa.eu [ema.europa.eu]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. helixchrom.com [helixchrom.com]

- 14. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

3-Chloro-5-(chloromethyl)pyridine hydrochloride safety data sheet (SDS) information

An In-Depth Technical Guide to the Safety Data Sheet of 3-Chloro-5-(chloromethyl)pyridine hydrochloride

Introduction

This compound is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry and the development of novel pharmaceutical agents. Its bifunctional nature, featuring both a chloro- and a chloromethyl- substituent on the pyridine ring, makes it a versatile intermediate for introducing the 3-chloro-5-methylpyridine moiety into larger molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety, handling, and emergency protocols associated with this compound, synthesized from authoritative Safety Data Sheet (SDS) information.

Chemical Identification and Physical Properties

Correct identification is the cornerstone of chemical safety. This compound is also known by synonyms such as 3-Picolyl chloride hydrochloride.[1][2]

| Property | Value | Source |

| CAS Number | 6959-48-4 | [1][2] |

| EC Number | 230-150-4 | [1][2] |

| Molecular Formula | C₆H₆ClN · HCl (or C₆H₇Cl₂N) | [2][3] |

| Molecular Weight | 164.03 g/mol | [2][3] |

| Physical Appearance | Yellow powder or yellow-tan solid with an irritating odor.[3] | [3] |

| Melting Point | 137-143 °C (lit.) | [2] |

| Solubility | Soluble in water (≥100 mg/mL at 66 °F).[3] | [3] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). Understanding these classifications is crucial for risk assessment and the implementation of appropriate safety controls. The primary hazards are related to its corrosive and toxic nature.

GHS Pictograms:

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][3][4] |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage.[1][3][4] |

| Serious Eye Damage/Irritation (Category 1) | H314: Causes severe skin burns and eye damage.[2] |

| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects.[1][2] |

| Corrosive to Metals (Category 1) | H290: May be corrosive to metals.[1][4] |

Precautionary Statements (selected):

-

Prevention: P260 (Do not breathe dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P264 (Wash skin thoroughly after handling).[1][4]

-

Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor).[1][4]

-

Storage: P405 (Store locked up), P406 (Store in corrosive resistant container).[4]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Protocols for Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize exposure risk and maintain the chemical's integrity.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to handle this compound within a certified chemical fume hood to control dust and vapor inhalation.[5] Proper ventilation is mandatory.[1]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2] Eyewash stations must be readily accessible.[5]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[2] Contaminated clothing should be removed immediately and washed before reuse.[1]

-

Respiratory Protection: For situations where dust may be generated, a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., type P3) should be used.[2][5]

General Handling Practices

-

Avoid all personal contact, including inhalation of dust.[1]

-

Do not eat, drink, or smoke in the handling area.[1]

-

Keep the container tightly sealed when not in use.[1]

-

Wash hands thoroughly with soap and water after handling.[1]

-

Avoid generating dust during transfer and weighing.[1]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep containers tightly closed and store in the original, corrosive-resistant container.[1]

-

Store locked up, away from incompatible materials such as strong oxidizing agents, and foodstuff containers.[1][4]

-

Protect containers from physical damage and inspect regularly for leaks.[1]

First-Aid and Emergency Response

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures by Exposure Route

-

Inhalation: Immediately move the person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration.[1][6] Seek immediate medical attention, even if symptoms do not immediately develop.[3][7]

-

Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin area with large amounts of running water for at least 15 minutes.[1][3] Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1] Remove contact lenses if present and easy to do so.[1] Transport to a hospital or doctor without delay.[1]

-

Ingestion: Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth with water and give one or two glasses of water to dilute the chemical.[3] Immediately call a poison control center or doctor for treatment advice.[3]

Spill Response Protocol

In the event of a spill, the primary objectives are to contain the material, protect personnel, and prevent environmental contamination.

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[7]

-

Alert: Notify colleagues and emergency services, informing them of the location and nature of the hazard.[8]

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Protect: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[1]

-

Contain & Clean: For solid spills, avoid generating dust.[1] Carefully sweep or vacuum the material into a clean, dry, labeled container for disposal.[1] Do not use water to clean up the dry spill initially, as this could create a corrosive solution.

-

Decontaminate: Once the bulk material is removed, flush the area with water.[1]

-

Dispose: Dispose of the waste material and contaminated items through an authorized hazardous waste collection service, in accordance with local, state, and federal regulations.[8]

Caption: Workflow for handling a solid chemical spill.

Toxicological Profile

Exposure to this compound can cause significant health effects.

-

Acute Effects: Symptoms of exposure include irritation and burns to the skin, eyes, mucous membranes, and upper respiratory tract.[3] Inhalation may cause coughing, wheezing, and shortness of breath.[3] Ingestion is harmful and can cause nausea and vomiting.[3]

-

Chronic Effects & Specific Hazards:

Fire and Explosion Hazard Data

-

Combustibility: The material is combustible, presenting a slight fire hazard when exposed to heat or flame.[1]

-

Hazardous Combustion Products: When heated to decomposition, it may emit toxic and corrosive fumes containing nitrogen oxides, hydrogen chloride, and carbon oxides.[1][3]

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire. Water spray, foam, dry chemical powder, or carbon dioxide are appropriate.[1]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Ecological Information

This substance is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[1] Spills should be prevented from entering drains or water courses.[8]

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 3-(Chloromethyl)pyridine 96 6959-48-4 [sigmaaldrich.com]

- 3. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Chloromethyl)pyridine Hydrochloride, 25G | Labscoop [labscoop.com]

- 5. fishersci.com [fishersci.com]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Whitepaper: Strategic Synthesis of Novel Pyridine Derivatives Through Key Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to a vast number of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural versatility make it a "privileged scaffold" in drug design.[1][3] The efficient synthesis of highly functionalized pyridine derivatives is, therefore, a critical endeavor for the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of the pivotal intermediates that underpin the construction and functionalization of the pyridine ring. We will move beyond simple procedural lists to explore the mechanistic rationale and strategic considerations behind the use of key intermediates such as dihydropyridines, pyridinium salts, and pyridine N-oxides, offering field-proven insights for the practicing scientist.

Part 1: The Two Pillars of Pyridine Synthesis: De Novo Construction vs. Ring Functionalization

The synthesis of substituted pyridines can be broadly categorized into two strategic approaches: (1) the de novo construction of the aromatic ring from acyclic precursors, and (2) the direct functionalization of a pre-existing pyridine core. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.

The workflow below illustrates these divergent yet complementary pathways, each relying on distinct classes of key intermediates to achieve its goal.

Caption: Divergent strategies for novel pyridine synthesis.

Part 2: De Novo Ring Construction: Forging the Core Scaffold

Building the pyridine ring from the ground up offers unparalleled control over the final substitution pattern. This is often achieved through multicomponent reactions (MCRs) or other cyclization strategies that assemble the ring in a single or few steps.

The Hantzsch Synthesis and the 1,4-Dihydropyridine Intermediate

The Hantzsch dihydropyridine synthesis, first reported in 1881, remains one of the most robust and versatile methods for pyridine construction.[4] It is a one-pot multicomponent reaction typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[5][6]

The critical, isolable intermediate in this process is the 1,4-dihydropyridine (1,4-DHP) . The driving force for the final step of the synthesis is the conversion of this non-aromatic DHP into the highly stable aromatic pyridine ring.[4] This aromatization step is crucial and requires an oxidizing agent.

Caption: Workflow of the Hantzsch synthesis highlighting the 1,4-DHP intermediate.

Causality in Oxidant Selection: The choice of oxidant for the aromatization of the 1,4-DHP intermediate is critical and depends on the functional groups present in the molecule. While classical oxidants like nitric acid or potassium permanganate are effective, they can be harsh and lead to side products.[4] Modern methods often employ milder and more selective reagents.

| Oxidant | Typical Conditions | Advantages | Disadvantages |

| Nitric Acid (HNO₃) | Reflux in acetic acid | Inexpensive, potent | Harsh acidic conditions, potential for nitration byproducts |

| DDQ | Reflux in benzene/toluene | High yielding, mild | Stoichiometric, expensive |

| Iodine (I₂) | Reflux in methanol | Mild, effective for many substrates | Can be slow, potential for iodination |

| FeCl₃ on silica | Solvent-free, MW | "Green" conditions, fast | Heterogeneous, requires preparation |

| Air / O₂ | With catalyst (e.g., charcoal) | Most atom-economical | Can be slow, may require specific catalysts |

Experimental Protocol 1: Hantzsch Synthesis and Aromatization

Objective: To synthesize 2,6-dimethyl-4-phenyl-3,5-diacetyl-1,4-dihydropyridine and its subsequent aromatization.

Step A: Synthesis of the 1,4-Dihydropyridine Intermediate

-

Reactant Setup: In a 100 mL round-bottom flask, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and 30 mL of ethanol.

-

Nitrogen Source Addition: Add concentrated ammonium hydroxide (7.5 mL, ~110 mmol) dropwise to the stirred solution. An exothermic reaction will occur, and the solution will turn yellow.

-

Reaction: Gently reflux the mixture for 3 hours. A precipitate will form upon cooling.

-

Isolation: Cool the reaction mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 15 mL), and dry under vacuum. This yields the 1,4-DHP intermediate.

Step B: Aromatization to the Pyridine Product

-

Dissolution: Dissolve the dried 1,4-DHP intermediate (3.3 g, 10 mmol) in 25 mL of glacial acetic acid in a 100 mL flask equipped with a reflux condenser.

-

Oxidation: Add a solution of sodium nitrite (0.83 g, 12 mmol) in 5 mL of water dropwise to the stirred solution. (Caution: Gas evolution).

-

Reaction: Heat the mixture to 80-90 °C for 1 hour. The color will change to a dark brown.

-

Workup: Cool the reaction and pour it into 100 mL of ice-cold water. Neutralize carefully with a saturated sodium bicarbonate solution until pH 7-8.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final substituted pyridine.

Part 3: Pyridine Ring Functionalization: Modifying the Core

When a simple pyridine starting material is available, direct functionalization is an atom-economical approach to introduce complexity. However, the pyridine ring's electron-deficient nature makes it resistant to electrophilic substitution and directs nucleophilic or radical attacks to specific positions (C2, C4, C6).[7][8] To overcome these innate reactivity patterns, chemists rely on the strategic formation of reactive intermediates.

Pyridine N-Oxides and Pyridinium Salts: Activating the Ring

Activating the pyridine nitrogen is a cornerstone of functionalization chemistry. This is primarily achieved by forming two key types of intermediates: Pyridine N-Oxides and Pyridinium Salts . Both strategies withdraw electron density from the ring, making the C2 and C4 positions highly electrophilic and susceptible to attack by nucleophiles.[9][10]

-

Pyridine N-Oxides: Formed by oxidation of the pyridine nitrogen (e.g., with m-CPBA or H₂O₂), N-oxides serve as versatile intermediates. They can direct metallation to the C2 position or be activated by reagents like Ac₂O or POCl₃ to allow nucleophilic addition at C2 or C4.[11]

-

Pyridinium Salts: Formed by N-alkylation or N-acylation, these positively charged salts are exceptionally reactive towards nucleophiles. N-acyl pyridinium salts, often formed in situ, readily undergo addition at the C2 or C4 position, leading to dihydropyridine derivatives which can be further manipulated.[10]

Caption: Ring activation strategies via N-Oxide and Pyridinium Salt intermediates.

Experimental Protocol 2: Synthesis and C2-Functionalization of a Pyridine N-Oxide

Objective: To prepare 4-chloropyridine N-oxide and subsequently introduce a cyano group at the C2 position.

Step A: Preparation of 4-chloropyridine N-oxide

-

Reactant Setup: In a 250 mL flask, dissolve 4-chloropyridine hydrochloride (15.0 g, 100 mmol) in 100 mL of glacial acetic acid.

-

Oxidation: Add 30% hydrogen peroxide (15 mL, ~150 mmol) slowly to the solution.

-

Reaction: Heat the mixture at 70-80 °C for 4 hours. Monitor the reaction by TLC.

-

Isolation: Cool the reaction mixture and concentrate it under reduced pressure to remove most of the acetic acid. Add 50 mL of water and neutralize with solid sodium bicarbonate until CO₂ evolution ceases. The product will precipitate.

-

Purification: Cool the mixture in an ice bath, collect the white solid by filtration, wash with cold water, and dry to yield 4-chloropyridine N-oxide.

Step B: C2-Cyanation of 4-chloropyridine N-oxide

-

Activation: Suspend the 4-chloropyridine N-oxide (6.5 g, 50 mmol) in 50 mL of dichloromethane (DCM). Add dimethyl sulfate (5.0 mL, 53 mmol) and stir at room temperature for 1 hour to form the N-methoxy pyridinium salt.

-

Nucleophilic Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of potassium cyanide (4.9 g, 75 mmol) in 20 mL of water dropwise. (EXTREME CAUTION: KCN is highly toxic. Work in a fume hood and handle with appropriate PPE. Quench any residual cyanide with bleach before disposal).

-

Reaction: Allow the two-phase mixture to warm to room temperature and stir vigorously for 12 hours.

-

Workup and Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography to yield 2-cyano-4-chloropyridine.

Direct C-H Functionalization: The Modern Frontier

The direct conversion of a C-H bond to a C-C or C-X bond is the most atom-economical method for molecular editing.[12] In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for derivatizing pyridines.[8][13] This approach avoids the need for pre-functionalized starting materials (like halopyridines) and often proceeds with high regioselectivity.

The key intermediates in these reactions are typically organometallic species where the transition metal has inserted into a C-H bond. The inherent challenge is controlling which C-H bond reacts. The C2-H bonds are often the most acidic and sterically accessible for coordination to the metal center, making C2-functionalization common.[7] Achieving functionalization at the less reactive C3 and C4 positions often requires specialized directing groups or catalytic systems designed to override the intrinsic reactivity of the ring.[7][14]

| Strategy for Regiocontrol | Target Position | Mechanistic Rationale |

| Innate Reactivity / Minisci Reaction | C2 / C4 | Radical addition to the protonated, electron-deficient pyridine ring.[15] |

| Directed C-H Activation | C2 / C3 | A functional group on the pyridine (or attached to it) coordinates to the metal catalyst, delivering it to a specific C-H bond. |

| N-Oxide Directed Activation | C2 | The N-oxide oxygen acts as an internal directing group for metallation.[16] |

| Lewis Acid Coordination | C3 / C5 | A Lewis acid coordinates to the pyridine nitrogen, altering the electronic properties and sterically blocking the C2/C6 positions, favoring reaction at C3/C5.[14] |

Conclusion

The synthesis of novel pyridine derivatives is a dynamic field where strategic planning is paramount. A deep understanding of the key intermediates—whether they are transient species in a catalytic cycle or stable, isolable compounds like 1,4-dihydropyridines and pyridine N-oxides—is what separates routine synthesis from true innovation. By mastering the formation and reactivity of these pivotal molecules, researchers can unlock new chemical space and accelerate the development of next-generation pharmaceuticals, agrochemicals, and materials. The protocols and strategies outlined in this guide provide a robust framework for navigating the complexities of pyridine synthesis, empowering scientists to build the molecules of the future with greater precision and efficiency.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review [ouci.dntb.gov.ua]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyridine synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 14. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. air.unimi.it [air.unimi.it]

- 16. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]

The Strategic Role of 3-Chloro-5-(chloromethyl)pyridine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Within the vast landscape of pyridine-based building blocks, 3-Chloro-5-(chloromethyl)pyridine hydrochloride emerges as a particularly strategic intermediate. Its unique disubstitution pattern offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, offering field-proven insights for its effective utilization in drug discovery and development programs.

Introduction: The Privileged Pyridine Scaffold

The prevalence of the pyridine ring in pharmaceuticals underscores its importance as a "privileged scaffold."[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule make it an attractive core for drug design. The strategic placement of functional groups on the pyridine ring is a key aspect of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. 3,5-disubstituted pyridines, in particular, have shown significant potential in the development of novel therapeutics, including potent agents against drug-resistant Mycobacterium tuberculosis.[2][3]

Physicochemical Properties and Chemical Structure

This compound is a crystalline solid with the molecular formula C₆H₆Cl₃N and a molecular weight of 202.48 g/mol . The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.

| Property | Value |

| Molecular Formula | C₆H₅Cl₂N · HCl |

| Molecular Weight | 202.48 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1007089-84-0 |

| Appearance | White to off-white crystalline powder |

The structure of 3-Chloro-5-(chloromethyl)pyridine features two key reactive sites: a chloro group at the 3-position of the pyridine ring and a chloromethyl group at the 5-position. This dual functionality is central to its utility in medicinal chemistry.

Synthesis of this compound

While a direct, one-pot synthesis of this compound is not extensively documented in readily available literature, a logical and industrially scalable synthetic strategy involves a multi-step process starting from a suitable precursor. A plausible and efficient route is the side-chain chlorination of 3-chloro-5-methylpyridine.

Synthesis of the Precursor: 3-Chloro-5-methylpyridine

The synthesis of 3-chloro-5-methylpyridine is a critical first step. Several methods have been reported for the synthesis of related substituted pyridines.[4][5] A common approach involves the chlorination of a pyridone precursor followed by deoxygenation.

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic workflow for this compound.

Side-Chain Chlorination of 3-Chloro-5-methylpyridine

The conversion of the methyl group of 3-chloro-5-methylpyridine to a chloromethyl group is a key transformation. This is typically achieved through a free-radical chlorination reaction.

Experimental Protocol: Side-Chain Chlorination (Illustrative)

-

Materials: 3-chloro-5-methylpyridine, N-chlorosuccinimide (NCS), benzoyl peroxide (BPO) or another radical initiator, and a suitable solvent such as carbon tetrachloride or chlorobenzene.

-

Procedure:

-

Dissolve 3-chloro-5-methylpyridine in the chosen solvent in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

-

Add N-chlorosuccinimide (1.0-1.2 equivalents) and a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 3-chloro-5-(chloromethyl)pyridine.

-

Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to improve the stability and handling of the compound.

-

Procedure:

-

Dissolve the purified 3-chloro-5-(chloromethyl)pyridine in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

-

The Strategic Advantage in Medicinal Chemistry: Reactivity and Applications

The utility of this compound lies in the differential reactivity of its two chloro substituents. The chloromethyl group behaves as a reactive benzylic chloride, readily undergoing nucleophilic substitution reactions, while the chloro group on the pyridine ring is less reactive and typically requires metal-catalyzed cross-coupling reactions for substitution.[6] This differential reactivity allows for sequential and site-selective modifications of the scaffold.

Caption: Differential reactivity of 3-Chloro-5-(chloromethyl)pyridine.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is an excellent electrophile for reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of diverse side chains that can interact with biological targets.

Experimental Protocol: N-Alkylation of an Amine (Illustrative)

-

Materials: this compound, a primary or secondary amine, a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate), and a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

To a solution of the amine in the chosen solvent, add the base.

-

Add a solution of this compound in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Cross-Coupling Reactions at the 3-Position

The chloro group at the 3-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the formation of C-C, C-N, and C-O bonds, respectively, allowing for the construction of complex biaryl and heteroaryl structures.[3]

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Biaryl pyridines |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | Aryl-amino pyridines |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Alkynyl pyridines |

Case Study: Pyridyl Aryl Ethers in Drug Discovery

While a specific, marketed drug derived directly from this compound is not readily identifiable, the synthesis of pyridyl aryl ethers represents a significant area of medicinal chemistry where this building block would be highly valuable. Pyridyl aryl ethers are key pharmacophores in a number of biologically active compounds, including novel aromatase inhibitors.[3] The synthesis of such compounds often involves the reaction of a chloropyridine with a phenol derivative.

Applications in Agrochemicals

Beyond pharmaceuticals, substituted pyridines are integral to the agrochemical industry.[2][7][8] The 2-chloro-5-chloromethylpyridine isomer is a key intermediate in the synthesis of neonicotinoid insecticides.[9] By analogy, this compound represents a valuable scaffold for the discovery of new herbicides, fungicides, and insecticides. The dual chloro-substituents provide handles for the introduction of toxophores and for modulating the compound's uptake and transport within the target organism.

Conclusion

This compound is a versatile and strategically important building block for medicinal and agrochemical research. Its differential reactivity allows for the selective and sequential introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of compounds for biological screening. A deep understanding of its synthesis and reactivity is crucial for leveraging its full potential in the development of novel, high-value molecules. As the demand for new and effective drugs and crop protection agents continues to grow, the importance of such well-defined and versatile chemical intermediates will only increase.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New aromatase inhibitors from the 3-pyridyl arylether and 1-aryl pyrrolo[2,3-c]pyridine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. US5616581A - Pharmaceutical use of pyridine compounds - Google Patents [patents.google.com]

A Technical Guide to the Synthesis and Biological Profiling of 3-Chloro-5-(chloromethyl)pyridine Hydrochloride Derivatives

Abstract: The pyridine ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1] Its unique physicochemical properties, including enhanced aqueous solubility and metabolic stability, make it a highly sought-after scaffold in drug design.[1] This guide focuses on a specific, highly versatile starting material: 3-Chloro-5-(chloromethyl)pyridine hydrochloride. We will explore the synthetic strategies used to derivatize this core structure, delving into the potential biological activities of the resulting compounds. Key therapeutic areas, including antimicrobial and anticancer applications, will be examined through the lens of structure-activity relationships, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for novel therapeutic discovery.

Section 1: The Pyridine Scaffold in Modern Drug Discovery

Physicochemical Properties and Pharmacokinetic Advantages

The pyridine heterocycle is a bioisostere of benzene, but the substitution of a carbon atom with nitrogen fundamentally alters its electronic and physical properties. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, which is a critical interaction for drug-receptor binding.[2] This feature, along with the ring's overall polarity, often improves the aqueous solubility and bioavailability of drug candidates compared to their carbocyclic analogs.[3] Furthermore, the pyridine motif is known to enhance metabolic stability, permeability, and overall potency, making it a privileged structure in medicinal chemistry.[4]

The Strategic Role of Halogenation

The inclusion of chlorine atoms on the pyridine ring, as seen in our core molecule, is a deliberate strategy in drug design. Halogens, particularly chlorine, can modulate a compound's lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Moreover, chlorine can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can enhance binding affinity and selectivity for a specific target.[5] However, it is noteworthy that in some cases, the presence of halogens or other bulky groups can lead to lower biological activity, highlighting the nuanced role of substitution in structure-activity relationships (SAR).[1]

This compound: A Versatile Synthetic Intermediate

This compound serves as an excellent starting point for chemical library synthesis. Its structure contains two key features for derivatization: the pyridine ring itself, which can undergo various modifications, and more importantly, the highly reactive chloromethyl (-CH₂Cl) group. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward attachment of a wide array of functional groups and molecular fragments, enabling the systematic exploration of chemical space to discover novel bioactive compounds.

Section 2: Synthetic Pathways and Derivatization Strategies

The utility of this compound lies in its capacity for facile derivatization, primarily through the chloromethyl group.

Core Synthesis of Chloromethylpyridines

The synthesis of chloromethylpyridine hydrochlorides often involves the reaction of the corresponding pyridyl carbinol (e.g., 3-pyridyl carbinol) with thionyl chloride in an inert solvent like toluene.[6] This method provides a direct and efficient route to the hydrochloride salt in high purity, which is essential for subsequent reactions.[6] Alternative patented methods may involve multi-step processes starting from materials like 3-methylpyridine.[7]

Key Derivatization Workflow: Nucleophilic Substitution

The primary route for creating derivatives from the title compound is the nucleophilic substitution of the chloride on the methyl group. This reaction allows for the formation of new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, linking the pyridine core to diverse molecular scaffolds.

Caption: General workflow for nucleophilic substitution.

Experimental Protocol: Synthesis of a Representative Ether Derivative

This protocol describes a general procedure for the synthesis of a 3-chloro-5-((aryloxy)methyl)pyridine derivative, a common structural motif in biologically active molecules.

Objective: To synthesize 3-chloro-5-((4-methoxyphenoxy)methyl)pyridine via a Williamson ether synthesis.

Materials:

-

This compound

-

4-Methoxyphenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the limiting reagent).

-

Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours.

-

Workup: Once the starting material is consumed (typically 6-8 hours), cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and wash the filter cake with a small amount of ethyl acetate.

-

Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ether derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 3: Potential Biological Activities and Mechanistic Insights

Derivatives of 3-Chloro-5-(chloromethyl)pyridine are poised for exploration in several therapeutic and commercial areas.

Antimicrobial Activity

Rationale: Pyridine-containing compounds have a long history as effective antimicrobial agents.[8] The fusion of a pyridine nucleus with other heterocyclic systems like pyrimidines or azetidinones is a proven strategy for developing potent antibacterial and antifungal drugs.[3][9][10] For instance, compounds such as 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-one have demonstrated significant potency against a range of bacterial and fungal strains.[9]

Hypothesized Derivatives and Mechanisms: By reacting 3-Chloro-5-(chloromethyl)pyridine with various amines and thiols, novel derivatives can be synthesized. For example, reaction with substituted anilines could lead to compounds that inhibit bacterial cell division, while reaction with sulfur-containing heterocycles could produce inhibitors of essential metabolic enzymes.

Data Presentation: Representative Antimicrobial Activity

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for a series of synthesized derivatives to illustrate potential outcomes.